molecular formula C6H2BrClIN3 B1384026 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine CAS No. 2170597-74-5

7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1384026
M. Wt: 358.36 g/mol
InChI Key: ONLGXCXYVNOQIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in several studies . For instance, one method involved dissolving 5-Bromo-1H-pyrazolo[3,4-b]pyridine and N-iodosuccinimide in DMF, then heating at 60 °C and stirring for 12 hours .


Molecular Structure Analysis

The molecular structure of “7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine” is represented by the empirical formula C6H3BrIN3 . Its molecular weight is 323.92 .

Scientific Research Applications

Antibacterial and Antioxidant Applications

7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine has been studied for its potential antibacterial and antioxidant properties. Variya et al. (2019) synthesized derivatives of this compound and found them to exhibit significant activity against both Gram-positive and Gram-negative bacterial strains, comparing favorably to the standard drug streptomycin. Additionally, these compounds demonstrated moderate to good antioxidant properties, with some showing significant scavenging activity for the DPPH radical (Variya, Panchal, & Patel, 2019).

Heterocyclic Synthesis

7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine is used as a precursor in the synthesis of various heterocyclic compounds. Abdel‐Latif et al. (2019) utilized a similar compound, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, for constructing new polyheterocyclic ring systems, demonstrating its utility in creating diverse chemical structures with potential biological activity (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Insecticide Intermediates

This compound is also important in the synthesis of intermediates for insecticides. Niu Wen-bo (2011) described the synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate of chlor-antraniliprole, a new insecticide. The method involved bromination and hydrolysis processes, highlighting the role of 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine derivatives in developing agricultural chemicals (Wen-bo, 2011).

Pharmaceutical and Biomedical Applications

Finally, 1H-pyrazolo[3,4-b]pyridines, a group that includes 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine, have significant biomedical applications. Donaire-Arias et al. (2022) provided a comprehensive analysis of these compounds, covering their diversity, synthesis methods, and biomedical applications. This review underscores the potential of these compounds in various biomedical fields, including drug development (Donaire-Arias et al., 2022).

properties

IUPAC Name

7-bromo-5-chloro-3-iodo-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClIN3/c7-2-1-3(8)10-5-4(2)11-12-6(5)9/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLGXCXYVNOQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNC(=C2N=C1Cl)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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